N'-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
Description
N'-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a hydrazone derivative featuring a 2,3-dichlorobenzylidene moiety and a 1-methylpyrrole acetohydrazide backbone. This article compares its structural, synthetic, and functional properties with analogs, focusing on substituent effects and pharmacological profiles.
Properties
Molecular Formula |
C14H13Cl2N3O |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13Cl2N3O/c1-19-7-3-5-11(19)8-13(20)18-17-9-10-4-2-6-12(15)14(10)16/h2-7,9H,8H2,1H3,(H,18,20)/b17-9+ |
InChI Key |
VMAJLFRHDWIUMK-RQZCQDPDSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Halogen atoms in the benzylidene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, N'-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new compounds.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Amines or thiols (in base) | Substituted phenyl derivatives |
Biology
The compound has been investigated for its potential biological activities. Studies have indicated that derivatives of acetohydrazides exhibit antimicrobial properties. This compound has shown promise in inhibiting bacterial growth, making it a candidate for further biological evaluation.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various hydrazide derivatives against clinical strains of bacteria. The results indicated that certain derivatives exhibited significant inhibition compared to standard antibiotics such as ceftriaxone .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its structure allows for interactions with biological targets such as enzymes and receptors, which could lead to the development of new drugs.
Case Study: Drug Development
Research on similar hydrazide compounds has demonstrated their potential in anticancer therapies. For instance, derivatives have been synthesized and screened for cytotoxicity against cancer cell lines, showing promising results that warrant further investigation .
Industry
Industrially, this compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its unique properties may enhance the performance of materials in various applications.
Mechanism of Action
The mechanism of action of N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in its biological activity. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Chlorine Substitution Patterns: The 2,3-dichloro substitution in the target compound contrasts with 2,4-dichloro analogs like N'-(2,4-Dichlorobenzylidene)-2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetohydrazide (8a, 91% yield) . The 2,4-dichloro derivative showed anti-breast cancer activity, suggesting chlorine position influences target binding . Electron-Withdrawing Groups: Derivatives with 4-cyano (e.g., 8l, IR nitrile peak at 2227 cm⁻¹) or 4-nitro (3c) substituents exhibit distinct electronic profiles, enhancing reactivity or enzyme inhibition .
Heterocyclic Modifications
- Pyrrole vs. Pyrazole: Replacement of the 1-methylpyrrole with pyrazole (e.g., N'-(2,4-dichlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (9)) alters hydrogen-bonding capacity and steric bulk, impacting anti-inflammatory or sedative effects .
Tabulated Comparison of Key Analogs
*Calculated based on molecular formula; †Approximated from data.
Biological Activity
N'-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide, a compound with the molecular formula C14H13Cl2N3O, has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, including its potential as an inhibitor of various enzymes and its anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorobenzylidene moiety linked to a pyrrol derivative through an acetohydrazide functional group. The structural formula can be represented as follows:
1. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes, particularly α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can be beneficial in managing diabetes.
- Inhibition Studies : The compound exhibited significant inhibition of α-glucosidase with an IC50 value of approximately 21.9 µg/ml, which is notably lower than the standard acarbose (IC50 = 34.5 µg/ml) .
2. Anticancer Properties
The anticancer potential of this compound has also been explored in several studies. It has shown promising results against various cancer cell lines.
- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 3.0 µM to 5.85 µM .
Case Study 1: α-Glucosidase Inhibition
A series of experiments were conducted to assess the structure-activity relationship (SAR) of various derivatives related to this compound. The findings indicated that modifications to the benzylidene moiety significantly influenced inhibitory potency.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Acarbose | 752.10 | Standard control |
| N'-(Dichlorobenzylidene) | 21.9 | Significant inhibitor |
Case Study 2: Anticancer Activity
In a comparative study involving multiple hydrazone derivatives, this compound was found to exhibit superior activity against human cancer cell lines.
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 5.85 | Comparable to doxorubicin |
| A549 | 3.0 | Significant inhibition |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzyme active sites, leading to conformational changes that inhibit enzymatic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
